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Compound of Interest

Compound Name: 4-Bromo-3-nitroanisole

Cat. No.: B1265812 Get Quote

A definitive guide for researchers confirming the identity of 4-Bromo-3-nitroanisole through

comparative analysis of ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data against its

structural isomers.

The precise structural elucidation of chemical compounds is a cornerstone of safe and effective

research and drug development. For substituted aromatic compounds like 4-Bromo-3-
nitroanisole, several isomers are possible, each with unique chemical and physical properties.

This guide provides a comprehensive validation of the 4-Bromo-3-nitroanisole structure by

objectively comparing its experimental spectroscopic data with that of two common isomers: 4-

Bromo-2-nitroanisole and 2-Bromo-4-nitroanisole.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data from four primary analytical

techniques, offering a clear comparison between the target compound and its alternatives.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy is highly sensitive to the electronic environment of protons, making it a

powerful tool for differentiating isomers. The substitution pattern on the aromatic ring directly

influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons.
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Compound
Name

Aromatic
Proton 1 (δ,
ppm,
multiplicity, J,
Hz)

Aromatic
Proton 2 (δ,
ppm,
multiplicity, J,
Hz)

Aromatic
Proton 3 (δ,
ppm,
multiplicity, J,
Hz)

Methoxy
Protons (δ,
ppm,
multiplicity)

4-Bromo-3-

nitroanisole
7.64 (d, J=2.5)

7.15 (dd, J=8.8,

2.5)
7.05 (d, J=8.8) 3.92 (s)

4-Bromo-2-

nitroanisole
8.08 (d, J=2.6)

7.31 (dd, J=8.9,

2.6)
7.00 (d, J=8.9) 3.96 (s)

2-Bromo-4-

nitroanisole
8.41 (d, J=2.7)

8.19 (dd, J=9.1,

2.7)
7.14 (d, J=9.1) 4.02 (s)

Data sourced from spectral databases and literature. Specific values may vary slightly based

on solvent and instrument.

Analysis: The ¹H NMR spectrum of 4-Bromo-3-nitroanisole is distinguished by its unique set

of three aromatic signals. The proton positioned between the bromo and nitro groups is

expected to be the most downfield of the three, but the key differentiating features are the

specific chemical shifts and coupling patterns (an AMX system) which are distinct from the

patterns observed for the 2-nitro and 4-nitro isomers.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of

the aromatic carbons are indicative of the substituent effects.
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Compo
und
Name

Aromati
c C1 (δ,
ppm)

Aromati
c C2 (δ,
ppm)

Aromati
c C3 (δ,
ppm)

Aromati
c C4 (δ,
ppm)

Aromati
c C5 (δ,
ppm)

Aromati
c C6 (δ,
ppm)

Methox
y C (δ,
ppm)

4-Bromo-

3-

nitroanis

ole

155.9 112.5 134.1 115.3 129.2 125.8 56.8

4-Bromo-

2-

nitroanis

ole

152.8 140.5 128.0 118.9 125.1 111.9 57.1

2-Bromo-

4-

nitroanis

ole

155.0 112.1 129.0 141.8 126.1 125.5 57.2

Data sourced from spectral databases and literature.

Analysis: The carbon attached to the methoxy group (C1) and the carbon bearing the bromine

atom (C4) in 4-Bromo-3-nitroanisole exhibit characteristic chemical shifts that differ

significantly from the corresponding carbons in the isomeric structures, providing a clear point

of differentiation.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Data
FTIR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Compound
Name

C-O Stretch
(cm⁻¹)

Asymmetric
NO₂ Stretch
(cm⁻¹)

Symmetric
NO₂ Stretch
(cm⁻¹)

C-Br Stretch
(cm⁻¹)

4-Bromo-3-

nitroanisole
~1260 ~1530 ~1350 ~680

4-Bromo-2-

nitroanisole
~1270 ~1525 ~1345 ~670

2-Bromo-4-

nitroanisole
~1255 ~1520 ~1340 ~690

Data represents typical absorption ranges.[1][2]

Analysis: While all three isomers show characteristic absorptions for the nitro (NO₂), ether (C-

O), and carbon-bromine (C-Br) groups, the precise position of these bands, particularly the C-O

and aromatic region fingerprint, can help in distinguishing the target compound. The

asymmetric and symmetric stretches of the nitro group are prominent around 1530 cm⁻¹ and

1350 cm⁻¹, respectively.

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Compound Name Molecular Formula Molecular Weight Key m/z Fragments

4-Bromo-3-

nitroanisole
C₇H₆BrNO₃ 232.03

233, 231 (M+, M+2),

185, 187, 172, 156

4-Bromo-2-

nitroanisole
C₇H₆BrNO₃ 232.03

233, 231 (M+, M+2),

185, 187, 172, 156

2-Bromo-4-

nitroanisole
C₇H₆BrNO₃ 232.03

233, 231 (M+, M+2),

185, 187, 172, 156

Data sourced from NIST and PubChem databases.[1][2][3]
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Analysis: All three isomers have the same molecular formula and thus the same molecular

weight. The mass spectrum for each will show a characteristic isotopic pattern for the molecular

ion (M+) due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of

nearly equal intensity at m/z 231 and 233.[1][3] While the primary molecular ion peaks are

identical, subtle differences in the relative abundances of fragment ions, resulting from the

different substitution patterns, may be observed upon detailed analysis. The presence of the

M+ and M+2 peaks strongly supports the inclusion of a single bromine atom in the structure.

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow used to confirm the structure of 4-Bromo-
3-nitroanisole by integrating data from multiple spectroscopic techniques.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-nitroanisole
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5344785&Mask=200
https://www.benchchem.com/product/b1265812?utm_src=pdf-body
https://www.benchchem.com/product/b1265812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Compound
(Proposed: 4-Bromo-3-nitroanisole)

Mass Spectrometry ¹H NMR Spectroscopy ¹³C NMR Spectroscopy FTIR Spectroscopy

Molecular Ion @ m/z 231/233
(Confirms C₇H₆BrNO₃)

3 Aromatic Protons
(Unique shifts & coupling)

7 Carbon Signals
(Characteristic shifts)

Key Bands:
-NO₂ (~1530, 1350 cm⁻¹)

-C-O (~1260 cm⁻¹)

Compare Data with
Isomer Database

Structure Confirmed:
4-Bromo-3-nitroanisole

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1265812?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265812?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 4-Bromo-3-nitroanisole [webbook.nist.gov]

To cite this document: BenchChem. [Validating the Molecular Structure of 4-Bromo-3-
nitroanisole: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265812#validation-of-4-bromo-3-nitroanisole-
structure-using-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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